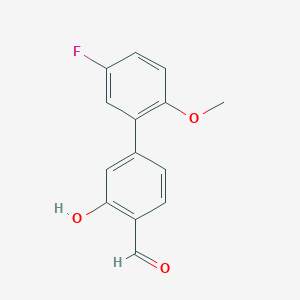
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% (abbreviated as 5-CMPF) is an aromatic compound used in a variety of applications. It is a white crystalline solid with a faint odor and is soluble in water and alcohol. 5-CMPF is a useful reagent for organic synthesis and is used in the production of pharmaceuticals, dyes, and other chemicals. It is also used as a catalyst in various reactions and as a corrosion inhibitor in petroleum products.
科学研究应用
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including aryl amines and aryl sulfonamides. It has also been used as a catalyst in the synthesis of polymers and in the degradation of polymers. Additionally, 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pharmaceuticals, and other chemicals.
作用机制
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is not fully understood, but it is believed to involve the formation of an active intermediate species. This intermediate species is thought to be responsible for the catalytic activity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. It is also believed that the intermediate species is capable of undergoing a variety of reactions, including oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% are not well understood. It is known to be a mild irritant to the skin and eyes, but the exact mechanism of action is unknown. It has also been found to be toxic to aquatic organisms, but the exact mechanism of toxicity is also unknown.
实验室实验的优点和局限性
The main advantage of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is a mild irritant, so it is less likely to cause harm to laboratory personnel. The main limitation of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, so it is difficult to predict the results of experiments using this compound.
未来方向
Future research on 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% should focus on improving the understanding of its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on the toxicity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% to aquatic organisms, as well as its potential applications in the synthesis of pharmaceuticals and other chemicals. Additionally, research should focus on developing safer and more efficient methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. Finally, further research should be conducted on the potential uses of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in the production of polymers and dyes.
合成方法
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is typically synthesized through the reaction of 4-chloro-2-methylphenol and formic acid. The reaction is typically performed in aqueous solution at pH 3-4, using a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at temperatures ranging from 60°C to 80°C and is typically complete in 2-3 hours. The product is then isolated by filtration and crystallization.
属性
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPSHSLIPYTDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685197 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-79-7 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














